(1-Methylimidazol-2-yl)-diphenylmethanol
Description
(1-Methylimidazol-2-yl)-diphenylmethanol is a tertiary alcohol featuring a 1-methylimidazole ring linked to a diphenylmethanol backbone. The imidazole ring confers nitrogen-based coordination sites, while the diphenyl groups enhance steric bulk and lipophilicity, influencing solubility and reactivity. Such compounds are often explored in coordination chemistry, catalysis, and medicinal chemistry due to their ability to form stable metal complexes and interact with biological targets .
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19-13-12-18-16(19)17(20,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSGTMXVIOGSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333193 | |
| Record name | (1-methylimidazol-2-yl)-diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789381 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30517-58-9 | |
| Record name | (1-methylimidazol-2-yl)-diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylimidazol-2-yl)-diphenylmethanol typically involves the reaction of 1-methylimidazole with benzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of benzophenone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Methylimidazol-2-yl)-diphenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(1-Methylimidazol-2-yl)-diphenylmethanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1-Methylimidazol-2-yl)-diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the diphenylmethanol moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Coordination Chemistry
- Bis(1-methylimidazol-2-yl)methanol: Forms tris-chelated Fe(II) complexes ([FeII(bik)₃]²⁺) upon oxidation, relevant to non-heme iron enzyme models .
- 3,3-Bis(1-methylimidazol-2-yl)propionate: Binds dimethyltin(IV) in 1:1 and 1:2 ratios; displaces DNA constituents (e.g., inosine) via ligand exchange .
- This compound: The diphenyl groups may hinder coordination to smaller metal ions but enhance π-π stacking in supramolecular assemblies.
Acidity and Protonation
Q & A
Basic Questions
Q. What are the established synthetic routes for (1-Methylimidazol-2-yl)-diphenylmethanol, and what are their critical optimization parameters?
- Methodological Answer : The compound can be synthesized via Grignard reactions, where diphenylmethanol derivatives are functionalized with a 1-methylimidazol-2-yl group. Key steps include:
- Alkylation/Arylation : Introducing the imidazole moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Purification : Recrystallization or column chromatography to isolate the product, with solvent selection (e.g., THF/water mixtures) critical for yield .
- Yield Optimization : Factors such as temperature control (avoiding side reactions), stoichiometric ratios, and catalyst choice (e.g., Pd for coupling) significantly impact efficiency. Lower yields (~56%) in Grignard-based syntheses highlight the need for rigorous moisture exclusion .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR verify substituent positions and detect impurities (e.g., residual solvents) .
- HPLC : Quantifies purity, with mobile phases optimized for polar imidazole derivatives .
- Melting Point Analysis : Wide ranges (e.g., 66.5–67.5°C vs. literature 69°C) indicate impurities, necessitating recrystallization .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and steric effects .
Advanced Questions
Q. How does this compound act as a ligand in iron-catalyzed oxidation reactions, and what mechanistic insights exist?
- Methodological Answer : The compound’s imidazole and hydroxyl groups coordinate to Fe centers, enabling catalytic cycles. Key steps include:
- Ligand Oxidation : The ligand itself may oxidize to form bis(imidazolyl)carboxylates, as observed in Fe-catalyzed systems .
- Redox Activity : Ferrous complexes ([Fe(ligand)]) stabilize reactive intermediates, with kinetics influenced by base additives (e.g., NEt) .
- Spectroscopic Monitoring : EPR and UV-vis track Fe oxidation states, while DFT calculations model electron-transfer pathways .
Q. How can solvent systems and computational modeling resolve contradictions in stability data for imidazole derivatives?
- Methodological Answer :
- Solvent Effects : Stability constants vary in dioxane/water mixtures, mimicking biological fluids. Titration studies under controlled dielectric conditions (e.g., 10–40% dioxane) reconcile discrepancies in protonation equilibria .
- DFT/Molecular Docking : Predicts binding affinities to enzymes or metal centers, clarifying conflicting bioactivity reports. For example, substituent effects (e.g., Cl vs. OMe on phenyl rings) alter H-bonding and π-stacking interactions .
Q. What strategies address structural ambiguities in imidazole-containing compounds during crystallographic refinement?
- Methodological Answer :
- Twinned Data Refinement : SHELXL handles twinning via HKLF5 format, crucial for high-symmetry crystals .
- Disorder Modeling : Partial occupancy of flexible groups (e.g., diphenylmethanol’s hydroxyl) is resolved using restraints (SIMU/DELU) .
- Validation Tools : checkCIF flags steric clashes, while PLATON validates hydrogen bonding networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
